molecular formula C24H19BrN4O2 B11656915 N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11656915
M. Wt: 475.3 g/mol
InChI Key: ZDKCVUJGIFARQV-LGJNPRDNSA-N
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Description

N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and an acenaphthylene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-bromo-4-methoxybenzaldehyde with 3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Chloro-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(3-Fluoro-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

Molecular Formula

C24H19BrN4O2

Molecular Weight

475.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19BrN4O2/c1-31-22-10-5-14(11-19(22)25)13-26-29-24(30)21-12-20(27-28-21)17-9-8-16-7-6-15-3-2-4-18(17)23(15)16/h2-5,8-13H,6-7H2,1H3,(H,27,28)(H,29,30)/b26-13+

InChI Key

ZDKCVUJGIFARQV-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5)Br

Origin of Product

United States

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